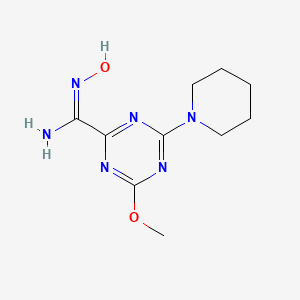![molecular formula C17H15ClN2OS B5981191 (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B5981191.png)
(2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-chloroaniline with 3-methylbenzyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.
Biology: In biological research, (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one has been studied for its potential antimicrobial and anticancer properties. Its ability to inhibit certain enzymes and interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, anticancer agent, and enzyme inhibitor. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction, contributing to its biological effects.
Comparison with Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Comparison: While cetylpyridinium chloride and domiphen bromide are structurally similar to (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one in terms of their antimicrobial properties, the latter compound’s unique thiazolidinone ring and specific substituents confer distinct chemical and biological properties. This uniqueness makes this compound a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-3-2-4-12(9-11)10-15-16(21)20-17(22-15)19-14-7-5-13(18)6-8-14/h2-9,15H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPFNCBPCOOYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5981116.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B5981118.png)
![6-ethyl-3-(2-ethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5981135.png)
![5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PROPAN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B5981142.png)
![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5981157.png)
![3-[1-(cyclopentylcarbonyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B5981160.png)
![N-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]acetamide](/img/structure/B5981166.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5981174.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5981178.png)
![1-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5981180.png)
![(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5981197.png)


![2-oxo-1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5981223.png)
